molecular formula C11H18O3 B13438611 Dicyclopentyl carbonate

Dicyclopentyl carbonate

Cat. No.: B13438611
M. Wt: 198.26 g/mol
InChI Key: AJHQRWJZHVBYLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

2C5H9OH+COCl2C5H9OCO2C5H9+2HCl2 \text{C}_5\text{H}_9\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{OCO}_2\text{C}_5\text{H}_9 + 2 \text{HCl} 2C5​H9​OH+COCl2​→C5​H9​OCO2​C5​H9​+2HCl

Industrial Production Methods

On an industrial scale, this compound can be produced through the oxidative carbonylation of cyclopentanol using carbon monoxide and oxygen in the presence of a catalyst. This method is more environmentally friendly as it avoids the use of phosgene.

Chemical Reactions Analysis

Types of Reactions

Dicyclopentyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclopentanol and carbon dioxide.

    Transesterification: It can react with alcohols to form different carbonates and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides and amines.

    Hydrolysis: Typically carried out in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

    Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used.

Major Products

    Substitution Reactions: Products include substituted carbonates and cyclopentanol derivatives.

    Hydrolysis: Major products are cyclopentanol and carbon dioxide.

    Transesterification: Products include new carbonates and alcohols.

Scientific Research Applications

Dicyclopentyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclopentyl carbonate involves its ability to act as a carbonylating agent. It can introduce carbonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets include hydroxyl and amine groups, which can react with the carbonate group to form esters and carbamates, respectively.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate: A simpler dialkyl carbonate with similar reactivity but different physical properties.

    Diphenyl Carbonate: Another dialkyl carbonate used in the production of polycarbonates.

    Ethylene Carbonate: A cyclic carbonate with applications in lithium-ion batteries and as a solvent.

Uniqueness

Dicyclopentyl carbonate is unique due to its cyclic structure and the presence of two cyclopentyl groups, which impart distinct physical and chemical properties compared to other carbonates. Its relatively low toxicity and biodegradability make it an attractive option for green chemistry applications .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

dicyclopentyl carbonate

InChI

InChI=1S/C11H18O3/c12-11(13-9-5-1-2-6-9)14-10-7-3-4-8-10/h9-10H,1-8H2

InChI Key

AJHQRWJZHVBYLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)OC2CCCC2

Origin of Product

United States

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